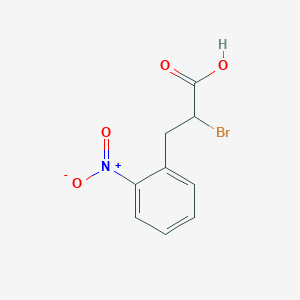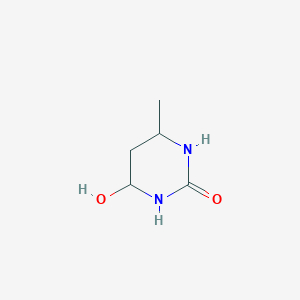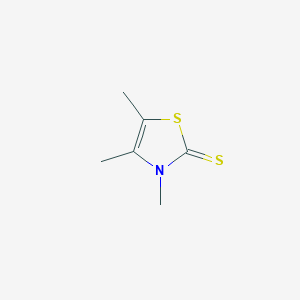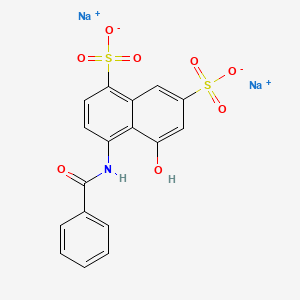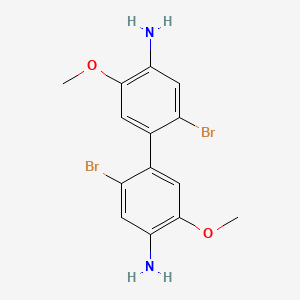
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amino group attached to an aromatic ring. The compound’s structure includes two bromine atoms and two methoxy groups, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a methoxy-substituted benzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce bromine atoms at specific positions on the aromatic ring.
Nitration and Reduction: The brominated compound can then undergo nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group. This nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are commonly used to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove bromine atoms or convert the amino group to other functional groups.
Substitution: Halogen atoms (bromine) can be substituted with other groups like hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of 4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of bromine and methoxy groups can affect its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-Amino-2-bromo-5-methoxyphenol
- 4-Amino-2-bromo-5-methoxybenzoic acid
- 4-Amino-2-bromo-5-methoxybenzaldehyde
Uniqueness
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline is unique due to the presence of two bromine atoms and two methoxy groups, which can significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical properties, reactivity, and biological activity.
特性
CAS番号 |
6948-51-2 |
|---|---|
分子式 |
C14H14Br2N2O2 |
分子量 |
402.08 g/mol |
IUPAC名 |
4-(4-amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline |
InChI |
InChI=1S/C14H14Br2N2O2/c1-19-13-3-7(9(15)5-11(13)17)8-4-14(20-2)12(18)6-10(8)16/h3-6H,17-18H2,1-2H3 |
InChIキー |
UYCWJJAOVFTDAC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2Br)N)OC)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
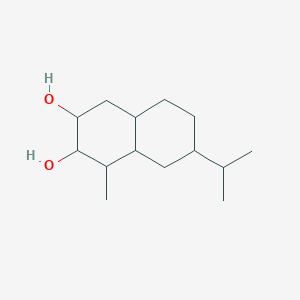
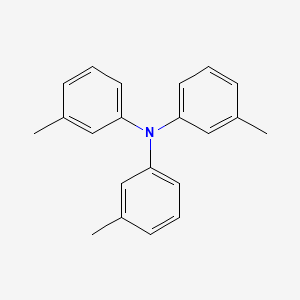
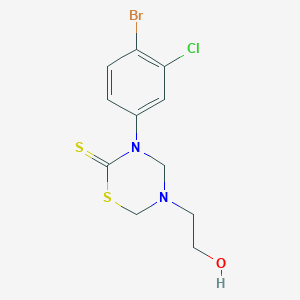
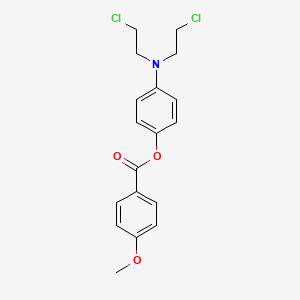

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

